molecular formula C21H20BrNO4S B3102014 ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate CAS No. 141061-97-4

ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate

Cat. No. B3102014
CAS RN: 141061-97-4
M. Wt: 462.4 g/mol
InChI Key: PLUCUIPGCPBWEW-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry and drug discovery. It is a derivative of indole, which is a heterocyclic aromatic organic compound found in many natural products. The compound has been studied for its potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Optimization of Synthesis

    Huang Bi-rong (2013) conducted research focusing on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a related compound. The study utilized an orthogonal design to determine optimal synthesis parameters, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).

  • Structural Analysis and Synthesis

    Da-Yun Luo et al. (2019) synthesized a derivative of the compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. The molecular structure was determined using DFT calculations and the compound's crystal structure was analyzed through X-ray analysis (Da-Yun Luo et al., 2019).

  • Preparation of Related Compounds

    Wang Yu-ling (2011) reported the improved synthesis of 5-Acetoxyl-6-bromide-2-bromomethyl-1-methy-indoles-3-carboxylic acid ethyl ester, a key intermediate for the synthesis of arbidol hydrochloride, achieving an overall yield of 80.3%. The study also confirmed the target compound's structure using 1H NMR (Wang Yu-ling, 2011).

  • Application in Drug Synthesis

    Liu Zong-lin (2013) researched the synthesis process of arbidol Mannich reaction using 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as raw material. The study optimized synthesis parameters, achieving a yield over 83% and purity more than 99.0% (Liu Zong-lin, 2013).

  • Enzyme Inhibition

    A study by Peduto et al. (2014) found that ethyl 5-hydroxyindole-3-carboxylate derivatives, including similar compounds, can efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene biosynthesis. The potency of these compounds was closely related to substituent positioning on the phenylthiomethyl ring (Peduto et al., 2014).

  • Antiviral Research

    A compound closely related to ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate, known as Arbidol, has been studied for its broad-spectrum antiviral activity. It has shown efficacy against a number of enveloped and non-enveloped viruses, acting by inhibiting virus-mediated fusion with target membranes, thus blocking virus entry into target cells (Boriskin et al., 2008).

properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S/c1-4-26-21(25)20-15-10-19(27-13(2)24)16(22)11-17(15)23(3)18(20)12-28-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUCUIPGCPBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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